molecular formula C9H9NO2 B13879327 2-Ethyl-1,3-benzoxazol-6-ol

2-Ethyl-1,3-benzoxazol-6-ol

Cat. No.: B13879327
M. Wt: 163.17 g/mol
InChI Key: TVNFSENZJFDWAK-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzoxazol-6-ol is a heterocyclic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a hydroxyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminophenol with ethyl aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under reflux conditions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like TTIP and MTAMO are preferred due to their high activity and recyclability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazole ring to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-Ethyl-1,3-benzoxazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

    2-Methyl-1,3-benzoxazol-6-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenyl-1,3-benzoxazol-6-ol: Contains a phenyl group at the second position.

    2-Chloro-1,3-benzoxazol-6-ol: Substituted with a chlorine atom at the second position.

Uniqueness: 2-Ethyl-1,3-benzoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-ethyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C9H9NO2/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3

InChI Key

TVNFSENZJFDWAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)O

Origin of Product

United States

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